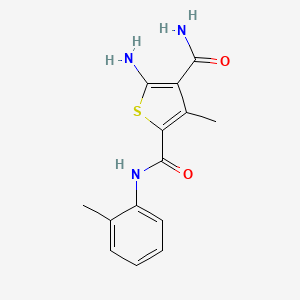
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of 5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with thiophene-2-carboxylic acid in the presence of ammonium acetate and acetic anhydride to yield 5-(2-methylphenyl)-2,4-thiophenedicarboxylic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride, which is further reacted with 5-amino-3-methyl-1H-pyrazole to yield the final product.
Applications De Recherche Scientifique
5-amino-3-methyl-N~2~-(2-methylphenyl)-2,4-thiophenedicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Several research studies have reported the potential of this compound in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
5-amino-3-methyl-2-N-(2-methylphenyl)thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-7-5-3-4-6-9(7)17-14(19)11-8(2)10(12(15)18)13(16)20-11/h3-6H,16H2,1-2H3,(H2,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGFRMBOHWJVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
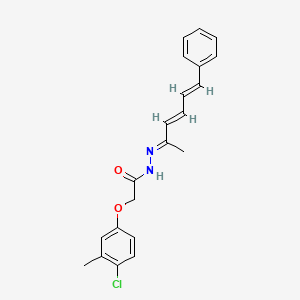
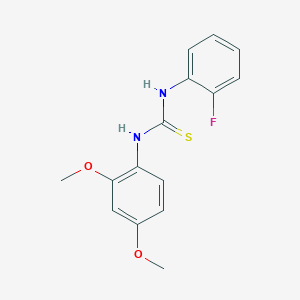
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
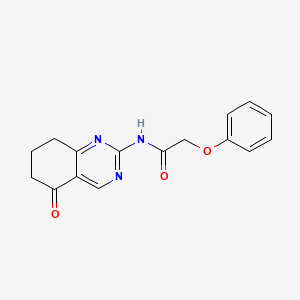


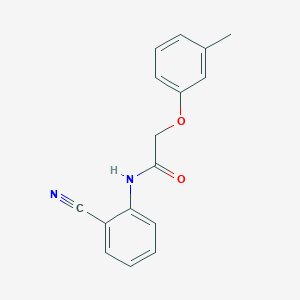
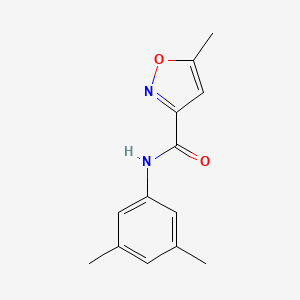
![N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)

